8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Overview
Description
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Biological Activities
Spiroaminals, including structures similar to 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol, have been synthesized through various strategies. These compounds possess significant biological activities, making them valuable for chemical synthesis and medicinal chemistry research. For instance, the synthesis of silaazaspiro[4.5]decanes and silaazaspiro[5.5]undecanes has shown cytotoxic action against human cancer cells, highlighting the potential therapeutic applications of these compounds (Rice, Sheth, & Wheeler, 1973).
Enantioselective Electrocatalytic Oxidation
The enantioselective electrocatalytic oxidation of racemic amines containing a chiral center α to the amino group has been achieved using a chiral 1-azaspiro[5.5]undecane N-oxyl radical. This process yields mixtures of carbonyl compounds and amines with high enantiopurity, demonstrating the compound's utility in asymmetric synthesis (Kashiwagi et al., 1999).
Asymmetric Electrocatalytic Lactonization
The modification of graphite felt electrodes with 1-azaspiro[5.5]undecane N-oxyl has enabled the electrocatalytic oxidation of diols to yield optically active lactones. This process demonstrates the compound's role in promoting enantioselective reactions, contributing to the synthesis of chiral molecules (Kashiwagi et al., 2003).
Exploration in Drug Design
The spirocyclic nature of 1-oxa-8-azaspiro[4.5]decane derivatives has been explored for the design of selective σ1 receptor ligands, with several ligands exhibiting nanomolar affinity. This exploration underscores the compound's significance in drug design, particularly for targeting specific receptors in the brain (Tian et al., 2020).
Mechanism of Action
- Accumulating evidence suggests that METTL3/METTL14 plays a crucial role in various diseases, including several types of cancer, type 2 diabetes, and viral infections .
- This reduction in m^6A/A levels affects RNA stability, splicing, and translation, influencing downstream cellular processes .
- The lead compound (UZH2) has an impressive potency (IC50 of 5 nM) in a time-resolved Förster resonance energy transfer (TR-FRET) assay .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
8-(2-aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c12-4-6-13-5-1-3-11(9-13)8-10(14)2-7-15-11/h10,14H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDONUTWNLBUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CCO2)O)CN(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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